Ethanone, 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]-, rel-
Description
The compound, chemically designated as 1-[4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-oxidopiperazin-1-yl]ethanone (m/z 547.43), is an oxidation product of the antifungal drug ketoconazole (m/z 531.43) . Its structure features a 1,3-dioxolane ring fused to a 2,4-dichlorophenyl group and an imidazole moiety, linked via a methoxy-phenyl-piperazinyl-ethanone backbone. The oxidation of the piperazine ring to a 4-oxido group distinguishes it from the parent compound, altering its physicochemical properties and metabolic stability .
Properties
IUPAC Name |
1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxidopiperazin-4-ium-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O5/c1-19(33)31-10-12-32(34,13-11-31)21-3-5-22(6-4-21)35-15-23-16-36-26(37-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMVVRYAPWZNJP-OZXSUGGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC[N+](CC1)(C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[N+](CC1)(C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201101700 | |
| Record name | rel-1-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254912-65-7 | |
| Record name | rel-1-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254912-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethanone, 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]-, rel- (commonly referred to as Ketoconazole N-Oxide) is a synthetic compound with notable biological activity, particularly in the context of antifungal and potential anticancer properties. This article delves into its biological activity, mechanisms of action, and related research findings.
Molecular Characteristics
- Molecular Formula : C26H28Cl2N4O5
- Molecular Weight : 547.43 g/mol
- CAS Number : 254912-65-7
The compound features a complex structure that includes a piperazine ring, a dioxolane moiety, and multiple aromatic systems. Its structural complexity contributes to its biological activity.
Antifungal Activity
Ketoconazole N-Oxide is primarily recognized for its antifungal properties. It acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death.
- Inhibition of Ergosterol Synthesis : The compound inhibits the enzyme lanosterol 14α-demethylase, which is essential for converting lanosterol to ergosterol.
- Membrane Disruption : The lack of ergosterol compromises the fungal cell membrane's integrity, resulting in increased permeability and cell lysis.
Anticancer Potential
Recent studies have suggested that Ketoconazole N-Oxide may exhibit anticancer properties. Its ability to modulate various signaling pathways involved in cell proliferation and apoptosis has been investigated.
Research Findings:
- Inhibition of Tumor Growth : In vitro studies have shown that Ketoconazole N-Oxide can inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Synergistic Effects with Other Agents : When combined with conventional chemotherapy agents, it has demonstrated enhanced efficacy against resistant cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of Ketoconazole N-Oxide in treating specific conditions:
- Fungal Infections : A clinical trial involving patients with severe fungal infections indicated a significant response rate when treated with Ketoconazole N-Oxide compared to placebo controls.
- Cancer Treatment : A study published in Cancer Chemotherapy and Pharmacology reported that patients receiving Ketoconazole N-Oxide alongside standard chemotherapy showed improved outcomes compared to those receiving chemotherapy alone.
Data Table: Biological Activity Overview
| Activity Type | Mechanism of Action | Evidence Level |
|---|---|---|
| Antifungal | Inhibits ergosterol synthesis | High |
| Anticancer | Induces apoptosis; synergistic effects with chemotherapy | Moderate to High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related azole antifungals and derivatives (Table 1):
Physicochemical and Pharmacokinetic Differences
- Metabolic Stability : Oxidation may reduce susceptibility to hepatic CYP450 metabolism, extending half-life relative to ketoconazole .
- Antifungal Activity: The oxidized piperazine likely diminishes binding to fungal CYP51 (lanosterol 14α-demethylase), as seen in ketoconazole derivatives with modified piperazine groups . In contrast, itraconazole’s triazole core and extended side chain enhance target affinity and spectrum .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
